molecular formula C8H9F3N2O2 B2809328 methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate CAS No. 1860801-85-9

methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate

Cat. No.: B2809328
CAS No.: 1860801-85-9
M. Wt: 222.167
InChI Key: RYTXWAQORRMKGJ-UHFFFAOYSA-N
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Description

The compound methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate is a fluorinated organic molecule It contains a pyridine ring substituted with a carbonyl group and an ester group, along with multiple fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the fluorination of a pyridine derivative followed by esterification. The reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) , and the esterification step may involve reagents like alcohols and acid chlorides under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like or .

    Reduction: Reduction can be achieved using in the presence of a .

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated positions, using reagents like sodium methoxide or potassium tert-butoxide .

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , reduction may produce alcohols , and substitution reactions can result in various alkylated derivatives .

Scientific Research Applications

methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate: has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Medicine: Investigated for its potential use in drug design and development, particularly in creating compounds with improved metabolic stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Fluoropyridines: Compounds with similar structures but different substitution patterns.

    Fluoroesters: Esters containing fluorine atoms in various positions.

    Fluorinated heterocycles: Heterocyclic compounds with fluorine atoms.

Uniqueness

methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate: is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple fluorine atoms enhances its stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

methyl 2-(3,3,3-trifluoropropyl)pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O2/c1-15-7(14)6-2-4-12-13(6)5-3-8(9,10)11/h2,4H,3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTXWAQORRMKGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=NN1CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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